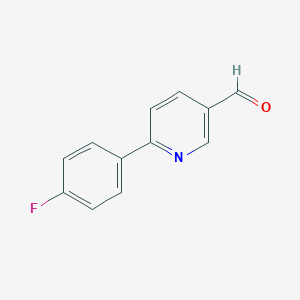
6-(4-Fluorophenyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(4-Fluorophenyl)nicotinaldehyde" is not directly mentioned in the provided papers. However, the papers do discuss various related fluorophores, nicotinic acid derivatives, and fluorinated compounds that can provide insights into the chemical behavior and synthesis of structurally similar compounds. For instance, the synthesis of environment-sensitive fluorophores like 6-dimethylaminonaphthalimide (6-DMN) and their precursors is described, which could be relevant to understanding the synthesis of related compounds . Additionally, the modification of agarose with nicotinic acid derivatives to produce fluorogenic pyridine carboxylic acid amides indicates the potential for fluorescence applications of nicotinic acid derivatives .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes with high yields and regioselectivity. For example, the synthesis of phenyl 6-(4-alkoxyphenyl)nicotinates was achieved through a two-step process with good overall yields, indicating that similar strategies could be applied to synthesize "6-(4-Fluorophenyl)nicotinaldehyde" . The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, an intermediate of an antihypertensive agent, involves esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, which could be relevant for the synthesis of complex fluorinated compounds .
Molecular Structure Analysis
The molecular structures of related compounds are characterized using spectral analyses, confirming the expected structures. For instance, the title compounds in one study crystallize as almost planar molecules held together by intermolecular hydrogen bonding, which could be a consideration for the molecular structure analysis of "6-(4-Fluorophenyl)nicotinaldehyde" .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are diverse and include photo-bromination, Diels-Alder reaction, base hydrolysis, reductive amination, dehydration, esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation . These reactions are crucial for the formation of the desired products and could be adapted for the synthesis of "6-(4-Fluorophenyl)nicotinaldehyde".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their mesomorphic properties and fluorescence emissions, are studied using techniques like polarizing optical microscopy, differential scanning calorimetry, UV spectrophotometry, and fluorescence spectroscopy . These studies provide insights into the behavior of the compounds under different conditions and could be used to predict the properties of "6-(4-Fluorophenyl)nicotinaldehyde".
Wissenschaftliche Forschungsanwendungen
Antiviral Research and Synthesis of Heterocyclic Compounds
One application involves the synthesis of heterocyclic compounds that exhibit antiviral activities. For example, nicotinaldehyde has been utilized in reactions leading to compounds tested against various viruses. A study by Attaby et al. (2007) explored the synthesis of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile and its derivatives, showcasing their potential in cytotoxicity and antiviral evaluations (Attaby et al., 2007).
TRPV1 Antagonists for Pain Management
Another significant application is in the development of TRPV1 antagonists, where derivatives of 6-phenylnicotinamide, including 6-(4-fluorophenyl) variants, have been identified as potent antagonists with applications in managing inflammatory pain (Westaway et al., 2008).
Molecular Docking and Enzyme Inhibition Studies
Research on pyridine derivatives for potential inhibition of NAMPT, an enzyme implicated in cancer cell metabolism, involves 6-(4-Fluorophenyl)nicotinaldehyde derivatives. Venkateshan et al. (2019) conducted crystal structure analysis, Hirshfeld surface analysis, DFT calculations, and molecular docking studies to explore their inhibitory potential (Venkateshan et al., 2019).
Materials Science: Porous Frameworks and Fluorophores
In materials science, the compound has been applied in the synthesis and stabilization of porous frameworks, as described by Wei et al. (2016), where pyridyl derivatives were used to decorate metal carboxylate clusters, leading to the formation of new porous coordination frameworks (Wei et al., 2016).
Fluorophores for Biological Applications
Furthermore, the compound serves as a precursor in the synthesis of environment-sensitive fluorophores, as highlighted in a study on the synthesis and application of fluorescent probes for biological imaging and the study of protein-protein interactions (Baathulaa et al., 2011).
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESBCTRYJPEULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600229 |
Source


|
| Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)nicotinaldehyde | |
CAS RN |
135958-93-9 |
Source


|
| Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

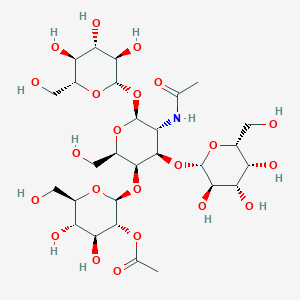
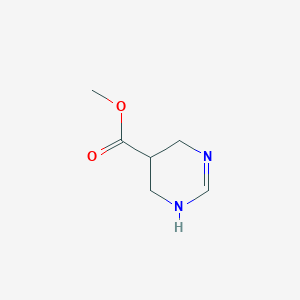
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)
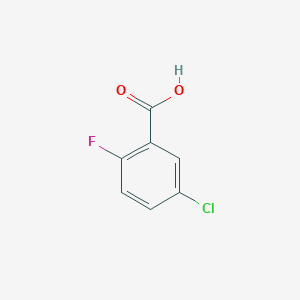

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)


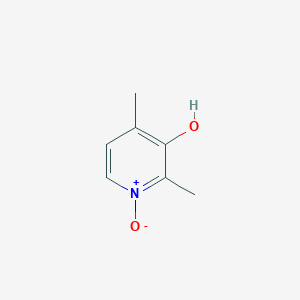
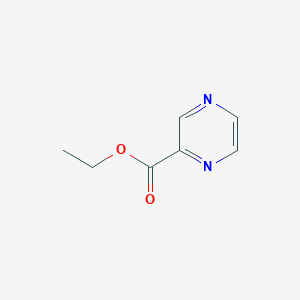
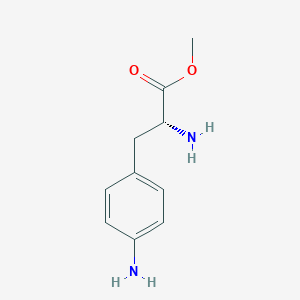
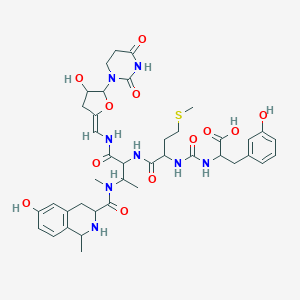
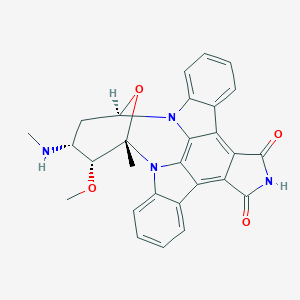
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)